molecular formula C12H11N3O2S B4042488 6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4042488
M. Wt: 261.30 g/mol
InChI Key: RKGXEKBXLGOWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4(3H)-one is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one compounds often involves the reaction of a bromothiophene carbaldehyde or a corresponding nitrile with ethyl 2-sulfanylacetate or 2-sulfanylacetamide .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one compounds can be elucidated based on elemental analysis, spectral data, and alternative synthetic routes .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-one compounds can undergo various chemical reactions. For example, they can react with hydrazonoyl halides to yield different compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-one compounds can vary widely depending on their specific structure. For example, their melting points, solubility, and reactivity can differ .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Reactivity and Synthesis of Heterocyclic Systems : The compound has been involved in reactions with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems with potential antimicrobial activity (Sirakanyan et al., 2015).

  • Antimicrobial and Mosquito Larvicidal Activity : Derivatives of the compound have shown significant antimicrobial and antifungal activities, along with mosquito larvicidal properties (Rajanarendar et al., 2010).

Anticancer Research

  • Cytotoxicity and Proliferative Activity : Derivatives have been evaluated for their cytotoxic effect on various cancer cell lines, demonstrating significant activity against certain lines (Mavrova et al., 2016).

  • Apoptosis-Inducing Agents for Breast Cancer : Research has focused on the synthesis of compounds based on this structure for their potential as apoptosis-inducing agents in breast cancer treatment (Gad et al., 2020).

Antithrombotic Agents

  • Novel Antithrombotic Agents : Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives, a related class of compounds, have been synthesized and evaluated as novel antithrombotic agents with promising results (Yang et al., 2015).

Additional Applications

  • Synthesis of Novel Pyrazolopyrimidines : The compound's derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating significant structure-activity relationships (Rahmouni et al., 2016).

  • Gastric Antisecretory Activity : Related thienopyrimidine derivatives have been synthesized and evaluated for their gastric antisecretory activity (Sugiyama et al., 1989).

  • Antitumor and Antioxidant Agents : Thienopyrimidines have been used in the synthesis of agents showing potential as antitumor and antioxidant applications (Aly et al., 2010).

  • Catalytic Synthesis : A green approach to the synthesis of pharmacologically important thieno[2,3-d]pyrimidin-4(3H)-ones has been reported, highlighting step economy and reduced environmental impact (Shi et al., 2018).

  • Antimicrobial Agents Synthesis : The compound has been used in the synthesis of novel antimicrobial agents showing significant activity against various bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015).

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-one compounds can vary depending on their specific structure and the target they interact with. Some derivatives have shown antimicrobial activity against Pseudomonas aeruginosa .

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-one compounds and their derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they continue to be an area of active research, with potential applications in drug development .

Properties

IUPAC Name

6-ethyl-3-(1,2-oxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-9-5-10-11(18-9)13-7-15(12(10)16)6-8-3-4-17-14-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGXEKBXLGOWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-ethyl-3-(isoxazol-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.